4-(1-Ethoxyethyl)benzoic acid
Description
Overview of Benzoic Acid Derivatives in Contemporary Chemical Synthesis
Benzoic acid and its derivatives are a cornerstone of modern organic synthesis. The aromatic ring provides a stable and versatile platform for functionalization, while the carboxylic acid group serves as a key handle for a multitude of chemical transformations. These derivatives are not only intermediates but also the final active components in many commercial products. Research has extensively explored the synthesis and application of benzoic acid derivatives, leading to the development of compounds with a wide range of biological and material properties. ontosight.aichemicalbook.comguidechem.comchemimpex.com
Significance of Structured Aromatic Carboxylic Acids as Synthetic Precursors
Aromatic carboxylic acids with well-defined three-dimensional structures are of paramount importance as synthetic precursors. The spatial arrangement of substituents on the aromatic ring and the nature of the acidic proton dictate the molecule's reactivity and its ability to interact with other molecules, such as biological targets. The strategic placement of functional groups allows for the precise construction of complex molecular architectures, making these compounds invaluable in the design of new drugs and materials. ontosight.ai
Contextualization of the Ethoxyethyl Moiety in Organic Molecular Design
The ethoxyethyl group is a well-established protecting group in organic synthesis, particularly for hydroxyl functionalities. fiveable.melibretexts.orgwikipedia.orgyoutube.comsynarchive.com Its utility lies in its stability under a range of reaction conditions and its facile cleavage under mild acidic conditions. fiveable.melibretexts.orgwikipedia.orgyoutube.com The incorporation of an ethoxyethyl moiety into a molecule like benzoic acid can be a strategic step in a multi-step synthesis, allowing for selective reactions at other sites of the molecule. Beyond its role as a protecting group, the ethoxyethyl group can also influence the physicochemical properties of a compound, such as its solubility and lipophilicity.
Chemical and Physical Properties of 4-(1-Ethoxyethyl)benzoic acid and Related Compounds
The properties of this compound can be predicted by examining its constituent parts and by comparison with similar known compounds. The core structure is a benzoic acid, with an ethoxyethyl group at the para position. This substitution is expected to influence its physical and chemical characteristics.
Predicted Properties of this compound:
Due to the lack of experimental data, the following table presents a combination of predicted properties for this compound and experimentally determined properties for the closely related compounds: 4-ethoxybenzoic acid and 4-(1-hydroxyethyl)benzoic acid. This comparison provides a scientifically grounded estimation of the target molecule's characteristics.
| Property | This compound (Predicted) | 4-Ethoxybenzoic acid | 4-(1-Hydroxyethyl)benzoic acid |
| Molecular Formula | C₁₁H₁₄O₃ | C₉H₁₀O₃ chemicalbook.comnih.gov | C₉H₁₀O₃ nih.gov |
| Molecular Weight | 194.23 g/mol | 166.17 g/mol chemicalbook.comnih.gov | 166.17 g/mol nih.gov |
| Appearance | Likely a white to off-white solid | White crystalline powder chemicalbook.comguidechem.com | White crystalline solid |
| Melting Point (°C) | Estimated to be lower than 4-ethoxybenzoic acid due to the less symmetrical structure. | 195-201 chemimpex.com | Data not available |
| Boiling Point (°C) | - | ~254 chembk.com | Data not available |
| Solubility | Predicted to have low solubility in water, but soluble in organic solvents like ethanol (B145695) and acetone. | Slightly soluble in water; soluble in ethanol, dichloromethane (B109758). ontosight.ai | Slightly soluble in water. |
| pKa | Estimated to be similar to 4-ethoxybenzoic acid. | ~4.48 chemicalbook.com | Data not available |
Note: The properties for this compound are estimations based on chemical principles and data from related compounds.
Synthesis and Research Findings
While no specific synthesis for this compound has been reported, a plausible synthetic route can be proposed based on standard organic reactions. A likely precursor for this synthesis is 4-(1-hydroxyethyl)benzoic acid.
Proposed Synthesis of this compound:
A potential method for the synthesis of this compound involves the etherification of the hydroxyl group of 4-(1-hydroxyethyl)benzoic acid. This could be achieved by reacting 4-(1-hydroxyethyl)benzoic acid with ethyl vinyl ether in the presence of an acid catalyst, a common method for the introduction of an ethoxyethyl protecting group. youtube.comsynarchive.com
The reaction would proceed as follows:
Protection of the Carboxylic Acid: To prevent side reactions, the carboxylic acid group of 4-(1-hydroxyethyl)benzoic acid would first be protected, for instance, by converting it to a methyl or ethyl ester.
Etherification: The resulting ester would then be reacted with ethyl vinyl ether and a catalytic amount of a mild acid (e.g., pyridinium (B92312) p-toluenesulfonate) to form the ethoxyethyl ether at the benzylic hydroxyl group.
Deprotection: Finally, the ester group would be hydrolyzed under basic conditions, followed by acidification to yield the desired this compound.
Research Findings:
As of now, there are no specific research findings available for this compound. Research on the closely related 4-ethoxybenzoic acid has shown its utility as an intermediate in the synthesis of liquid crystals, polymers, and pharmaceuticals. ontosight.aichemicalbook.com It has also been investigated for its potential antimicrobial and antioxidant properties. guidechem.com Studies on 4-(1-hydroxyethyl)benzoic acid are also limited, but its structure suggests it could be a precursor for various derivatives with potential applications in medicinal chemistry and materials science. nih.govsigmaaldrich.comgoogle.com
Structure
3D Structure
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(1-ethoxyethyl)benzoic acid |
InChI |
InChI=1S/C11H14O3/c1-3-14-8(2)9-4-6-10(7-5-9)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) |
InChI Key |
RZNNRNXJQVPFLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 4 1 Ethoxyethyl Benzoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile handle for a variety of derivatization reactions, allowing for the introduction of new functional groups and the construction of more complex molecules.
Esterification Reactions for Novel Esters
Esterification of 4-(1-ethoxyethyl)benzoic acid can be achieved through standard methods, such as the Fischer-Speier esterification, by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. olabs.edu.iniajpr.com This reaction is reversible, and to drive it towards the ester product, the water formed during the reaction is typically removed. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent to facilitate ester formation under milder conditions. libretexts.org
The synthesis of various esters of this compound can be envisioned with a range of alcohols, leading to novel compounds with potentially unique properties. For instance, reaction with simple alcohols like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. More complex alcohols could also be employed to introduce different functionalities.
| Reactant (Alcohol) | Catalyst/Conditions | Product |
| Methanol | H₂SO₄ (catalytic), heat | Methyl 4-(1-ethoxyethyl)benzoate |
| Ethanol | DCC, DMAP | Ethyl 4-(1-ethoxyethyl)benzoate |
| Benzyl (B1604629) Alcohol | H₂SO₄ (catalytic), heat | Benzyl 4-(1-ethoxyethyl)benzoate |
This table presents plausible esterification reactions based on general chemical principles.
Amide Bond Formation: Synthesis of Substituted Benzamides
The carboxylic acid functionality of this compound readily undergoes amide bond formation with primary and secondary amines to yield substituted benzamides. This transformation is typically carried out using a coupling agent to activate the carboxylic acid. A specific example of this reaction is the synthesis of N-((2-hydroxy-4,6-dimethylpyridin-3-yl)methyl)-4-(1-ethoxyethyl)benzamide. In this synthesis, this compound is reacted with 3-(aminomethyl)-4,6-dimethylpyridin-2-ol in the presence of O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) and triethylamine (B128534) in dichloromethane (B109758) to afford the desired amide product. google.com
The synthesis of a variety of substituted benzamides can be achieved by employing different amines in this reaction, highlighting its versatility in generating diverse molecular structures. researchgate.netnih.govnanobioletters.com
| Amine Reactant | Coupling Agent | Base | Product |
| 3-(aminomethyl)-4,6-dimethylpyridin-2-ol | HATU | Triethylamine | N-((2-hydroxy-4,6-dimethylpyridin-3-yl)methyl)-4-(1-ethoxyethyl)benzamide google.com |
| Aniline | DCC | - | N-phenyl-4-(1-ethoxyethyl)benzamide |
| Piperidine | HATU | DIPEA | (4-(1-Ethoxyethyl)phenyl)(piperidin-1-yl)methanone |
This table illustrates both a documented and plausible amide formation reactions.
Reactions with Organometallic Reagents
The reaction of this compound with organometallic reagents like organolithium compounds and Grignard reagents is dictated by the acidic nature of the carboxylic acid proton. These strong bases will first deprotonate the carboxylic acid to form the corresponding carboxylate salt. mnstate.eduorganicchemistrytutor.com
With Grignard reagents (RMgX), the reaction typically stops at the carboxylate salt stage, and upon acidic workup, the starting carboxylic acid is regenerated. mnstate.edu However, with organolithium reagents (RLi), which are more reactive, a second equivalent can add to the carbonyl carbon of the carboxylate to form a stable dianion intermediate. masterorganicchemistry.com Subsequent acidic workup leads to the formation of a ketone. organicchemistrytutor.commasterorganicchemistry.com Therefore, reacting this compound with two equivalents of an organolithium reagent, followed by an acidic workup, would be expected to yield a 4-(1-ethoxyethyl)phenyl ketone.
| Organometallic Reagent | Stoichiometry | Product after Acidic Workup |
| Methylmagnesium bromide | 1 equivalent | This compound |
| Methyllithium | 2 equivalents | 1-(4-(1-Ethoxyethyl)phenyl)ethan-1-one |
| Phenyllithium | 2 equivalents | (4-(1-Ethoxyethyl)phenyl)(phenyl)methanone |
This table outlines the expected outcomes of reactions with common organometallic reagents based on established reactivity patterns.
Decarboxylation Studies and Mechanism
The decarboxylation of benzoic acid and its derivatives typically requires high temperatures and is influenced by the nature of the substituents on the aromatic ring. nist.gov Electron-donating groups, particularly in the ortho and para positions, can facilitate decarboxylation, while electron-withdrawing groups generally hinder it. nist.govcdnsciencepub.com The mechanism of uncatalyzed decarboxylation is thought to proceed via an electrophilic substitution mechanism where a proton replaces the carboxyl group. nist.gov
For this compound, the 1-ethoxyethyl group is an electron-donating group, which should activate the para position and potentially facilitate decarboxylation under forcing conditions. However, the stability of the ethoxyethyl group itself under high temperatures would also need to be considered. Studies on related substituted benzoic acids show that decarboxylation rates are significantly influenced by reaction conditions such as temperature and the presence of catalysts. nist.govresearchgate.netcapes.gov.brnih.govd-nb.info For instance, the decarboxylation of some benzoic acids is promoted by copper catalysts. nist.govd-nb.info
| Substituent at para-position | Expected Ease of Decarboxylation |
| -H | Slow |
| -OH | Faster |
| -OCH₃ | Faster |
| -CH(OCH₂CH₃)CH₃ | Expected to be faster than unsubstituted benzoic acid |
This table provides a qualitative comparison of the expected ease of decarboxylation based on the electronic effects of para-substituents.
Reactions Involving the Ethoxyethyl Ether Moiety
The ethoxyethyl group in this compound is an acetal, which is commonly used as a protecting group for aldehydes and ketones. In this case, it can be considered a protected form of a 4-acetyl group. pharmaffiliates.commedchemexpress.comchemicalbook.com
Ether Cleavage Reactions
The ethoxyethyl ether linkage is susceptible to cleavage under acidic conditions, regenerating the corresponding carbonyl group. wikipedia.orglibretexts.orgyoutube.com This reaction is a standard method for the deprotection of ethoxyethyl (EE) ethers. libretexts.orgyoutube.com The cleavage is typically achieved by treatment with a dilute aqueous acid, such as hydrochloric acid. wikipedia.orgyoutube.com The mechanism involves protonation of one of the ether oxygens, followed by elimination of ethanol and subsequent hydrolysis of the resulting oxocarbenium ion to yield the ketone.
This deprotection strategy would convert this compound into 4-acetylbenzoic acid. This transformation is synthetically useful as it allows for reactions to be performed on the carboxylic acid moiety while the reactive acetyl group is masked, and then the acetyl group can be revealed in a subsequent step. It has been noted that ethoxyethyl ethers can also be cleaved under certain hydrogenation conditions where acidic impurities are present. researchgate.netresearchgate.net
| Reagent/Conditions | Product |
| Dilute HCl (aq) | 4-Acetylbenzoic acid |
| Acetic acid in THF/water | 4-Acetylbenzoic acid |
| p-Toluenesulfonic acid in methanol | 4-Acetylbenzoic acid |
This table lists common conditions for the cleavage of ethoxyethyl ethers to the corresponding ketone.
Oxidation Studies of the Benzylic Carbon
The benzylic carbon of this compound, being bonded to both the benzene (B151609) ring and a hydrogen atom, is a prime site for oxidation. The reactivity at this position is a well-established principle in organic chemistry. masterorganicchemistry.com
Strong oxidizing agents, such as hot, basic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are known to aggressively oxidize alkyl side chains on a benzene ring. masterorganicchemistry.comlibretexts.org For a reaction to occur, the presence of at least one hydrogen atom on the benzylic carbon is required. libretexts.orgyoutube.com Given that this compound meets this criterion, treatment with a strong oxidant like KMnO₄ is expected to cleave the entire ethoxyethyl side chain. This process involves the breaking of both the benzylic C-H and C-C bonds, leading to the formation of a carboxylic acid group at that position. masterorganicchemistry.comlibretexts.org Consequently, the expected product of such a reaction would be terephthalic acid. The ether linkage itself is also susceptible to cleavage under harsh oxidative conditions. tandfonline.com
More controlled oxidation can sometimes be achieved with milder reagents. For instance, manganese dioxide (MnO₂) is known to selectively oxidize benzylic alcohols to ketones or aldehydes. youtube.com However, its effect on a benzylic ether like this compound is less predictable and would likely require specific experimental investigation to avoid cleavage. A procedure using potassium permanganate with triethylamine has been reported for more controlled benzylic oxidations, potentially yielding tertiary benzyl alcohols from methine groups, although its applicability here would need to be confirmed. thieme-connect.com
| Reagent(s) | Expected Major Product | Reaction Type | Reference |
|---|---|---|---|
| KMnO₄, NaOH, H₂O, heat; then H₃O⁺ | Terephthalic acid | Benzylic Side-Chain Oxidation | masterorganicchemistry.comlibretexts.org |
| H₂CrO₄, heat | Terephthalic acid | Benzylic Side-Chain Oxidation | masterorganicchemistry.com |
Stereoselective Transformations at the Chiral Center
The benzylic carbon in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. This chiral center presents opportunities for stereoselective synthesis and transformations.
Chiral Resolution A racemic mixture of this compound can be separated into its constituent enantiomers through classical resolution. This well-established method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent), such as (R)- or (S)-1-phenylethylamine. nih.govlibretexts.org This reaction forms a pair of diastereomeric salts, which have different physical properties, notably solubility. chiralpedia.com These salts can then be separated by fractional crystallization. libretexts.orgchiralpedia.com Once separated, treatment of the individual diastereomeric salts with a strong acid regenerates the pure enantiomers of this compound. libretexts.org
Stereospecific Derivatization Modern synthetic methods offer pathways for the stereospecific transformation of the chiral benzylic ether. Nickel-catalyzed cross-coupling reactions have been extensively developed for benzylic ethers, allowing the C–O bond to be replaced with a new C–C bond with high stereochemical fidelity. nih.gov
Kumada, Negishi, and Suzuki Couplings: These reactions can engage enantioenriched benzylic ethers with a wide range of organometallic reagents (Grignard reagents, organozincs, or boronic esters). scispace.combohrium.com Depending on the choice of nickel catalyst and ligands, the reaction can proceed with either net inversion or retention of stereochemistry at the benzylic center, offering a powerful tool for creating new, structurally diverse chiral molecules. nih.govscispace.comfigshare.com
Stereoselective Amination: Research has shown that chiral benzylic ethers can undergo stereoselective amination. For example, treatment with chlorosulfonyl isocyanate (CSI) can introduce an amino group precursor at the benzylic position, often proceeding with a high degree of stereocontrol. acs.org
| Transformation | Reagent(s) / Method | Potential Outcome | Reference |
|---|---|---|---|
| Chiral Resolution | (R)- or (S)-1-Phenylethylamine, fractional crystallization | Separation of (R)- and (S)-enantiomers | nih.govlibretexts.orgchiralpedia.com |
| Stereospecific Cross-Coupling | Ni Catalyst, Organometallic Reagent (e.g., RMgX, RZnX, RB(OR)₂) | Replacement of ethoxy group with R group with inversion or retention | nih.govscispace.com |
| Stereoselective Amination | Chlorosulfonyl isocyanate (CSI) | Introduction of an amino group at the chiral center | acs.org |
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound is substituted with two groups that exert competing electronic effects, influencing the position and rate of electrophilic aromatic substitution (EAS).
The carboxylic acid (–COOH) group is a powerful electron-withdrawing group. assets-servd.host Through its inductive and resonance effects, it deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position (positions 3 and 5 relative to the carboxyl group). quora.comdoubtnut.com
Conversely, the 1-ethoxyethyl group is an alkyl group, which is electron-donating. assets-servd.host It acts as a weak activating group and directs incoming electrophiles to the ortho and para positions. Since the two substituents are para to each other, the directing effects converge. The activating 1-ethoxyethyl group directs to positions 2 and 3, while the deactivating carboxyl group directs to position 3. Therefore, electrophilic substitution is strongly favored to occur at the positions ortho to the 1-ethoxyethyl group and meta to the carboxylic acid group, i.e., positions 3 and 5.
Despite the presence of the activating alkyl group, the strong deactivating nature of the carboxylic acid substituent dominates, making the ring less nucleophilic than benzene itself. libretexts.org Consequently, EAS reactions on this compound typically require harsher conditions (e.g., stronger catalysts, higher temperatures) than those used for benzene. assets-servd.host
| Reaction | Reagent(s) | Expected Major Product | Reference |
|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-(1-Ethoxyethyl)-3-nitrobenzoic acid | assets-servd.hostmnstate.edu |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(1-ethoxyethyl)benzoic acid | mnstate.edu |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-(1-Ethoxyethyl)-3-sulfobenzoic acid | mnstate.edu |
Photochemical Reactivity and Transformations
The study of the photochemical behavior of this compound involves considering the potential reactions of its aromatic and functional group components upon electronic excitation. rsc.org While specific studies on this molecule are scarce, its reactivity can be inferred from the known photochemistry of related aromatic compounds. researchgate.net
Aromatic molecules, upon absorbing UV light, are promoted to excited singlet or triplet states, which have significantly different reactivity compared to their ground states. nowgonggirlscollege.co.inyoutube.com For this compound, several photochemical pathways are plausible:
Benzylic C-O Bond Cleavage: The bond between the benzylic carbon and the ethoxy group is a potential site for photochemical cleavage. Benzylic positions are known to be photochemically active, and excitation could lead to homolytic cleavage, forming a benzylic radical and an ethoxy radical.
Photo-decarboxylation: Aromatic carboxylic acids can undergo decarboxylation upon irradiation. This process would lead to the elimination of CO₂ and the formation of ethoxyethylbenzene.
Photo-Fries-type Rearrangement: While classic for esters, analogous rearrangements involving the cleavage and re-attachment of the side chain to a different position on the ring could be envisioned. youtube.com
Photocycloaddition: In the presence of unsaturated molecules like alkenes, excited aromatic rings can undergo [2+2] or [4+2] cycloadditions, although this often requires specific conditions and sensitizers. researchgate.net
The specific outcome would depend heavily on the reaction conditions, such as the wavelength of light used, the solvent, and the presence of photosensitizers or quenchers. nowgonggirlscollege.co.in The interplay between the carboxyl and ether functionalities makes its photochemical behavior a complex and interesting area for investigation.
Exploration of Novel Derivatization Pathways
The bifunctional nature of this compound allows for a variety of derivatization strategies, targeting either the carboxylic acid moiety or the ethoxyethyl side chain.
Derivatization of the Carboxylic Acid Group The –COOH group is a versatile handle for synthesis.
Esterification and Amidation: Standard reactions such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or conversion to an acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine are straightforward ways to produce a wide array of esters and amides. colostate.edu
Modern Coupling Methods: More advanced methods utilize coupling agents like 1-ethyl-3-(dimethylamino)propyl carbodiimide (B86325) (EDC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) to form amide bonds under mild conditions. colostate.eduresearchgate.net This allows for the attachment of complex amine-containing fragments. For instance, derivatization with agents like 4-bromo-N-methylbenzylamine (4-BNMA) has been used to enhance detection in analytical techniques like mass spectrometry. researchgate.net
Derivatization of the Ethoxyethyl Side Chain The side chain offers unique opportunities for modification.
Ether Cleavage: The acetal-like ether linkage can be cleaved under acidic conditions to unmask a hydroxyl group, yielding 4-(1-hydroxyethyl)benzoic acid. This secondary alcohol can then serve as a point for further functionalization, such as oxidation to a ketone (4-acetylbenzoic acid) or further esterification/etherification.
Stereospecific Cross-Coupling: As discussed in section 3.2.3, nickel-catalyzed cross-coupling reactions represent a novel pathway to replace the ethoxy group with various alkyl or aryl substituents, providing access to a diverse library of chiral compounds derived from a single enantiomer of the starting material. nih.govscispace.com
These pathways highlight the utility of this compound as a versatile building block in organic synthesis, enabling the creation of more complex molecules through targeted modifications at its distinct functional groups.
Applications in Materials Science and Polymer Chemistry
As a Monomer or Precursor in Polymer Synthesis
While 4-(1-Ethoxyethyl)benzoic acid itself is not typically polymerized directly, its structural motif, particularly the acid-protected ethoxyethyl group, is integral to the design of specialized monomers. These monomers are precursors that, after polymerization, can be easily converted to yield polymers with desired functionalities. This strategy is especially prominent in the synthesis of poly(acrylic acid) and poly(methacrylic acid).
The direct controlled radical polymerization (CRP) of acidic monomers like acrylic acid and methacrylic acid can be challenging due to their tendency to interact with and poison the polymerization catalysts. acs.orgwikipedia.org To circumvent this, a common and effective strategy is to polymerize an ester-protected version of the monomer. Monomers such as 1-ethoxyethyl acrylate (B77674) (EEA) and 1-ethoxyethyl methacrylate (B99206) (EEMA) are ideal for this purpose. researchgate.net These monomers can be polymerized using CRP techniques to produce well-defined polymers. The 1-ethoxyethyl protecting group can then be removed under mild heating to yield poly(acrylic acid) (PAA) or poly(methacrylic acid) (PMAA), respectively. researchgate.net
This precursor approach provides excellent control over the polymer's molecular weight, architecture, and functionality, which is crucial for creating advanced materials. uni-bayreuth.de
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile CRP method that is compatible with a wide range of monomers, including protected acrylates like EEA. researchgate.netmdpi.com The RAFT polymerization of EEA has been demonstrated to produce well-defined poly(1-ethoxyethyl acrylate) (PEEA). researchgate.net
Research has focused on optimizing reaction conditions, such as temperature, to achieve polymers with narrow molecular weight distributions (polydispersity index, PDI) and controlled molecular weights. For instance, an optimal polymerization temperature for the RAFT polymerization of EEA was found to be 70 °C. researchgate.net The resulting PEEA can serve as a macro-RAFT agent for the synthesis of block copolymers. nih.govepa.gov For example, a PAA macro-RAFT agent can be chain-extended with a second monomer to create amphiphilic block copolymers that self-assemble into various nanoparticle structures. nih.gov
Table 1: Examples of RAFT Polymerization of Protected Acrylic Monomers
| Monomer | RAFT Agent | Solvent | Temp. (°C) | Result | Reference |
| 1-Ethoxyethyl Acrylate (EEA) | Dibenzyl trithiocarbonate | N/A | 70 | Well-defined PEEA, optimal temperature identified. | researchgate.net |
| Acrylic Acid (AA) | Trithiocarbonate | Water | N/A | Controlled polymerization, linear growth of molecular weight. | epa.gov |
| Benzyl (B1604629) Methacrylate (BzMA) | PETTC | Dioxane | 90 | Well-defined PBzMA, precursor to PMAA. | researchgate.net |
This table is interactive. Click on the headers to sort.
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique used for synthesizing well-defined polymers. acs.org ATRP has been successfully employed for the polymerization of protected (meth)acrylate monomers like EEMA and EEA. researchgate.net This method allows for the creation of polymers with controlled average molar mass and narrow molecular weight distribution. researchgate.net
The ATRP of monomers with protecting groups like tert-butyl acrylate and benzyl methacrylate is a well-established route to producing precursors for PAA and PMAA. uni-bayreuth.decmu.edu Similarly, the ATRP of EEMA proceeds efficiently, yielding poly(1-ethoxyethyl methacrylate) (PEEMA). This polymer acts as a hydrophobic precursor to the hydrophilic PMAA, which is advantageous for preparing P(M)AA-containing polymers under hydrophobic conditions. researchgate.net The choice of initiator and catalyst system is critical for controlling the polymerization. acs.org
Table 2: Examples of ATRP of Protected (Meth)acrylate Monomers
| Monomer | Initiator | Catalyst System | Solvent | Temp. (°C) | Result | Reference |
| 1-Ethoxyethyl Methacrylate (EEMA) | N/A | Cu(I) based | N/A | N/A | Well-defined PEEMA with controlled molar mass. | researchgate.net |
| tert-Butyl Acrylate (tBuA) | Methyl 2-bromopropionate | CuBr/PMDETA | N/A | N/A | Controlled polymerization, precursor to PAA. | uni-bayreuth.de |
| Benzyl Methacrylate (BzMA) | N/A | CuCl/HMTETA | Anisole | 90 | Well-defined PBzMA, precursor to PMAA. | cmu.edu |
This table is interactive. Click on the headers to sort.
The carboxylic acid group of this compound allows it to be grafted onto existing polymer backbones through esterification or amidation reactions. This post-polymerization modification is a powerful strategy for introducing specific functionalities to a polymer. mdpi.com
For example, a polymer scaffold containing hydroxyl or amine groups can be reacted with this compound. The reaction would form ester or amide linkages, thereby attaching the benzoic acid moiety to the polymer chain. Such modifications can alter the polymer's physical and chemical properties, such as its solubility, thermal stability, or ability to coordinate with other molecules. The protected ethoxyethyl group could then be removed if a free carboxylic acid functionality is desired on the final polymer.
General methods for these transformations are well-established. Esterification can be achieved by reacting a carboxylic acid with an alcohol, often with an acid catalyst. orgsyn.org Amidation of polymers with ester side chains can be accomplished using functionalized amines, sometimes with the aid of a catalyst to drive the reaction to completion. google.com
A significant application arising from the polymerization of monomers like EEA and EEMA is the synthesis of well-defined polyacids. wikipedia.orgresearchgate.net Poly(methacrylic acid) (PMAA) and poly(acrylic acid) (PAA) are polyelectrolytes whose properties are highly sensitive to pH, making them useful for creating "smart" materials that respond to environmental changes. wikipedia.org
The precursor route using the 1-ethoxyethyl protecting group offers a distinct advantage: the deprotection step is a simple thermal process. researchgate.net Heating the PEEA or PEEMA polymer in bulk or solution at temperatures between 80 and 160 °C is sufficient to remove the protecting group and yield the corresponding polyacid. researchgate.net This clean conversion avoids the harsh acidic or basic conditions required for other protecting groups (like tert-butyl esters), which can sometimes lead to polymer degradation. nih.gov
The well-defined PAA and PMAA obtained through this method are valuable as dispersants, superabsorbents, drug delivery vehicles, and components of pH-responsive hydrogels. wikipedia.orgacs.org
Controlled Radical Polymerization (CRP) of Related Ethoxyethyl Acrylates and Methacrylates
As a Building Block for Advanced Organic Materials
Beyond polymer synthesis, substituted benzoic acids like this compound serve as versatile building blocks for a variety of advanced organic materials. The combination of the aromatic ring and the carboxylic acid group allows for the construction of more complex molecular architectures through reactions like substitution, esterification, and amidation. rsc.org
For example, para-substituted benzoic acids have been used as catalysts and structural modulators in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage and catalysis. rsc.org The specific substituent on the benzoic acid can influence the crystallization and final properties of the COF. rsc.org
Furthermore, functionalized benzoic acids are key intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and materials for electronics. google.com The specific functional groups on the benzoic acid dictate its role in the synthetic pathway. For instance, the carboxylic acid can be converted into other functional groups or used as an anchoring point for building larger supramolecular structures.
Intermediate in the Synthesis of Complex Organic Architectures
One of the most clearly documented applications of this compound is its use as a key intermediate in multi-step organic synthesis. google.com The dual functionality of the molecule—a carboxylic acid for amide bond formation and a protected alcohol—makes it a strategic building block.
A patent details the synthesis of N-((2-hydroxy-4,6-dimethylpyridin-3-yl)methyl)-4-(1-methoxyethyl)benzamide, where this compound is a crucial precursor. google.com The synthesis involves the hydrolysis of a methyl ester to yield the benzoic acid, which is then coupled with an amine to form the final amide product. The ethoxyethyl group in this case serves to protect the secondary alcohol from undesired reactions during the synthesis sequence.
The table below outlines a key step in a patented synthesis where the corresponding methyl ester is converted to this compound. google.com
| Reactant | Reagents | Product | Yield |
| methyl 4-(1-methoxyethyl)benzoate | 1. Lithium hydroxide (B78521) 2. Methanol (B129727)/Water 3. Hydrogen chloride | This compound | 97% |
This high-yield transformation underscores the compound's utility as a stable, easily handled intermediate that can be efficiently converted into the required acid for subsequent coupling reactions. google.com Its role is critical for building complex molecules that may have applications in pharmaceuticals or other specialized chemical fields. dokumen.pub
Contribution to the Design of Novel Supramolecular Systems
Supramolecular chemistry involves the design of complex chemical systems formed from molecular components linked by non-covalent interactions. Benzoic acids are fundamental building blocks in this field due to the ability of the carboxylic acid group to form robust and directional hydrogen bonds, leading to predictable self-assembly into dimers, chains, or more intricate networks. researchgate.net
The 1-ethoxyethyl group has been utilized as a protecting group in the synthesis of dendritic macromolecules, which are highly branched, tree-like structures that are key components in some supramolecular systems. tesisenred.net Specifically, it has been used to protect hydroxyl groups on benzoic acid-based dendrons. tesisenred.net This strategy allows for the controlled, step-wise construction of the dendrimer. Once the complex architecture is assembled, the protecting groups can be removed to expose the functional groups, which can then participate in hydrogen bonding or host-guest interactions.
Therefore, this compound is a potentially valuable monomer for creating novel supramolecular structures. It could be incorporated into polymers or dendrimers where the benzoic acid part forms hydrogen-bonded networks, and the protected alcohol provides a latent site for later modification. This could lead to the development of "smart" materials that change their structure or properties in response to a chemical stimulus like acid, which would cleave the ethoxyethyl group and reveal the underlying hydroxyl functionality.
Theoretical and Computational Investigations
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic landscape of 4-(1-ethoxyethyl)benzoic acid. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties.
Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT would be employed to find the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process minimizes the total electronic energy of the molecule, revealing crucial information about bond lengths, bond angles, and dihedral angles.
For instance, DFT calculations on 4-substituted benzoic acids have shown that the carboxyl group tends to be nearly coplanar with the phenyl ring to maximize resonance, though the ethoxyethyl group's bulk might induce some torsion. scispace.com The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results. scispace.comtorvergata.it The final optimized geometry corresponds to the lowest point on the potential energy surface.
Ab initio calculations on 4-substituted benzoic acids have been used to create theoretical scales for field and resonance effects of substituents. cdnsciencepub.comcdnsciencepub.com These studies reveal that the field effect is primarily due to the direct electrostatic interaction between the substituent and the carboxylic acid, with contributions from field-induced polarization of the phenyl π-electron system. cdnsciencepub.comcdnsciencepub.com
Table 1: Illustrative Optimized Geometric Parameters for 4-Substituted Benzoic Acids (DFT/B3LYP/6-311++G(d,p))
| Parameter | Benzoic Acid | 4-Methylbenzoic Acid | 4-Methoxybenzoic Acid |
| C=O Bond Length (Å) | 1.215 | 1.214 | 1.213 |
| C-O Bond Length (Å) | 1.352 | 1.353 | 1.354 |
| O-H Bond Length (Å) | 0.971 | 0.971 | 0.971 |
| C-C (ring-COOH) (Å) | 1.489 | 1.488 | 1.487 |
Note: This table presents example data for related compounds to illustrate typical DFT outputs. The values for this compound would require specific calculation.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atoms of the ethoxy and carboxyl groups. The LUMO would likely be centered on the carboxylic acid group and the benzene ring, particularly the antibonding π* orbitals. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. Substituents on the benzene ring significantly influence the energies of these orbitals. researchgate.net
Table 2: Illustrative Frontier Orbital Energies for Substituted Benzoic Acids
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzoic Acid | -7.25 | -1.58 | 5.67 |
| 4-Hydroxybenzoic Acid | -6.89 | -1.45 | 5.44 |
| 4-Nitrobenzoic Acid | -8.12 | -2.89 | 5.23 |
Note: This table contains representative data to demonstrate the principles of FMO analysis. The specific values for this compound have not been reported.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Quantum chemical calculations can predict various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like Gauge-Including Atomic Orbital (GIAO) can be used to calculate the theoretical ¹H and ¹³C chemical shifts. These predicted shifts, when compared to experimental spectra, can help confirm the molecule's structure and assign specific signals to the corresponding atoms. The accuracy of these predictions is highly dependent on the level of theory and the inclusion of solvent effects.
Computational Prediction of Physicochemical Parameters
Beyond electronic structure, computational methods can estimate important physicochemical properties that govern the behavior of this compound in various environments.
Acid Dissociation Constant (pKa) Estimation
The acid dissociation constant (pKa) is a crucial measure of a compound's acidity. Computational methods can predict pKa values by calculating the Gibbs free energy change of the dissociation reaction in a solvent, typically water. torvergata.it This involves calculating the energies of both the protonated (acid) and deprotonated (conjugate base) forms of the molecule.
Several computational approaches exist, from empirical models based on Quantitative Structure-Property Relationships (QSPR) to more rigorous quantum mechanical calculations. researchgate.net DFT-based methods, coupled with a solvation model like the Solvation Model based on Density (SMD) or the Conductor-like Screening Model (COSMO-RS), have shown considerable success in predicting the pKa of benzoic acid derivatives. torvergata.itmdpi.commit.edu The choice of DFT functional is critical, with functionals like CAM-B3LYP, PBE1PBE, and B3PW91 providing satisfactory predictions for carboxylic acids. torvergata.itmdpi.com The substituent at the para-position significantly influences the acidity; electron-donating groups like the ethoxyethyl group are expected to increase the pKa (decrease acidity) compared to unsubstituted benzoic acid.
Conformational Analysis and Energy Minima Identification
The ethoxyethyl side chain of this compound introduces significant conformational flexibility. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative stabilities. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.
Computational studies on similar flexible ether-containing chains, such as in methoxyethyl groups, have been performed using DFT. researchgate.netscispace.com These analyses reveal multiple stable conformers (energy minima) and the energy barriers for transitioning between them. For this compound, key dihedral angles to consider would be those around the C-O and C-C bonds of the ethoxyethyl group. The results of such an analysis would be a potential energy surface, highlighting the most stable, low-energy conformations that the molecule is likely to adopt. These preferred conformations can influence the molecule's physical properties and its ability to interact with other molecules.
Future Research Directions and Emerging Perspectives
Development of Green and Sustainable Synthetic Routes
A primary focus for future research is the development of environmentally friendly methods for synthesizing 4-(1-Ethoxyethyl)benzoic acid. Green chemistry principles are being applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Research in this area includes adopting greener solvents, utilizing renewable starting materials, and designing reactions with high atom economy. A methodology for the synthesis of p-ethoxy benzoic acid from methyl paraben has been reported, which involves recoverable and recyclable solvents, showcasing a move towards more sustainable processes asianpubs.org. The goal is to create synthetic pathways that are not only efficient but also have a minimal environmental footprint, a significant reduction from conventional methods that often rely on harsh conditions and toxic catalysts asianpubs.orgnih.gov.
The development of novel catalysts is crucial for creating selective and efficient synthetic routes to this compound. Current research into catalysts for related benzoic acid syntheses points towards several promising directions.
Solid Acid Catalysts : Heterogeneous solid acid catalysts, such as those based on zirconium/titanium (Zr/Ti), are being explored for the esterification of benzoic acid derivatives mdpi.com. These catalysts are advantageous because they can be easily separated from the reaction mixture and reused, which simplifies purification and reduces waste mdpi.com. Research could focus on tailoring the acidity and porous structure of these materials to optimize the specific reactions needed for this compound synthesis.
Homogeneous Catalysts : While heterogeneous catalysts are preferred for ease of separation, homogeneous catalysts like p-toluenesulfonic acid are known to be effective for esterification reactions of benzoic acid dnu.dp.ua. Future work might involve developing recyclable homogeneous catalysts or using them in systems where separation is feasible, such as in flow chemistry reactors.
Nanoparticle Catalysts : Gold nanoparticles have been investigated for the selective oxidation of alcohols to benzoic acids mdpi.com. The high surface area and unique electronic properties of nanoparticles can lead to high catalytic activity and selectivity under mild conditions mdpi.com. Tailoring gold or other metal nanoparticles supported on polymer matrices could offer a robust and reusable catalytic system for the synthesis of this compound mdpi.com.
A comparative look at potential catalytic strategies is presented below.
| Catalyst Type | Potential Advantages for Synthesis | Research Focus |
| Heterogeneous Solid Acids (e.g., Zr/Ti) | Reusable, easy separation, reduced waste. mdpi.com | Tailoring catalyst structure for selectivity and activity. |
| Homogeneous Acids (e.g., p-toluenesulfonic acid) | High reaction rates, good for kinetic studies. dnu.dp.ua | Development of recyclable versions, integration with flow systems. |
| Nanoparticle Catalysts (e.g., AuNPs) | High activity and selectivity, mild reaction conditions. mdpi.com | Improving stability, recovery, and reuse. mdpi.com |
Biocatalysis, which uses enzymes or whole microbial cells to perform chemical transformations, represents a key frontier in green chemistry. researchgate.net This approach offers high selectivity and operates under mild, environmentally benign conditions. nih.gov
Future research could establish a biocatalytic route to this compound by:
Enzyme Engineering : Modifying existing enzymes through rational design or directed evolution to create variants with specific activity towards the precursors of this compound. researchgate.net
Multi-Enzyme Cascades : Designing artificial multi-enzyme pathways within a single microbial host, such as Escherichia coli, to convert simple, renewable feedstocks into the target molecule. nih.gov This approach has been successfully used to produce 4-hydroxybenzoic acid and benzoic acid from L-tyrosine and L-phenylalanine, respectively, demonstrating its feasibility. nih.gov
Whole-Cell Biotransformation : Utilizing whole microorganisms as biocatalysts, which circumvents the need for enzyme purification and cofactor regeneration. nih.govannualreviews.org Research has demonstrated the potential of this approach for producing various benzoic acid derivatives. nih.gov
Exploration of Advanced Polymer Architectures and Functional Materials
The unique structure of this compound, featuring a carboxylic acid group and an ethoxyethyl ether linkage, makes it an interesting candidate for the development of advanced polymers and functional materials. Benzoic acid derivatives are already used as monomers for liquid crystalline polymers nih.gov.
Future research could investigate its use in:
Polymerization-Induced Self-Assembly (PISA) : The related monomer, 2-ethoxyethyl methacrylate (B99206) (EEMA), has been used in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization to prepare block copolymer nano-objects through PISA whiterose.ac.uk. The ethoxyethyl group in this compound could similarly be exploited to create novel amphiphilic block copolymers that self-assemble into complex nanostructures like spheres or lamellae, suitable for applications in drug delivery or nanotechnology whiterose.ac.uk.
Functional Liquid Crystals : The rigid benzoic acid core is a common component of liquid crystal molecules. The ethoxyethyl side chain could be modified to tune the mesophase properties (the state between liquid and solid) of new liquid crystalline materials tesisenred.net. These materials could find applications in displays, sensors, and optical devices.
Specialty Polymers : The carboxylic acid group allows the molecule to be incorporated into polyesters and polyamides, while the ether linkage can enhance properties like flexibility and solubility. This could lead to the creation of specialty polymers with tailored thermal and mechanical properties.
Integration with Flow Chemistry Methodologies for Continuous Production
Flow chemistry, where reactions are run in a continuously flowing stream, offers significant advantages over traditional batch production, including enhanced safety, better process control, and improved energy efficiency. seqens.comltf-gmbh.comnih.gov The integration of this compound synthesis into a continuous flow process is a promising area for future research.
A key advantage of flow chemistry is the ability to safely perform reactions at temperatures above the solvent's boiling point by applying pressure, which can dramatically accelerate reaction rates. nih.govacs.org For instance, an NH4Cl-catalyzed deprotection of an ethoxy ethyl group has been successfully optimized for a flow process, demonstrating the feasibility of manipulating this specific functional group in a continuous system acs.org. This approach could be adapted for the final steps in the synthesis of this compound.
| Feature | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk due to large reactant volumes. | Lower risk due to small reaction volumes and better heat transfer. seqens.comltf-gmbh.com |
| Efficiency | Significant idle time between batches. | Continuous operation, faster reactions (minutes vs. hours). seqens.com |
| Environmental Footprint | Higher solvent and energy consumption. | Reduced solvent (50-80%) and energy (~30%) consumption. seqens.com |
| Scalability | Complex and requires redevelopment. | Simpler upscaling by running the system for longer or using parallel reactors. seqens.com |
| Process Control | Difficult to control temperature and mixing precisely. | Precise control over reaction parameters, leading to better quality and yield. ltf-gmbh.com |
Future research would focus on designing a multi-step continuous synthesis, potentially integrating purification steps, to enable on-demand and scalable production of this compound.
Application in Supramolecular Chemistry and Self-Assembly Systems
Supramolecular chemistry involves the study of chemical systems made of multiple molecules linked by non-covalent bonds. The ability of this compound to participate in hydrogen bonding (via its carboxylic acid) and other weak interactions makes it a candidate for designing complex, self-assembling systems.
Recent research has shown that perfluoroalkylated benzoic acid derivatives can act as supramolecular gelators, forming gels in organic solvents that can be used for environmental remediation, such as treating oil spills and adsorbing dyes nih.gov. The self-assembly is driven by interactions between the benzoic acid moieties nih.gov. Similarly, the ethoxyethyl group in other molecules has been shown to participate in the formation of inclusion complexes with cyclodextrins, a process of supramolecular self-assembly mdpi.comresearchgate.net.
Future directions include:
Designing Novel Gelators : Investigating the gelation properties of this compound and its derivatives in various solvents to create new "smart" materials that respond to external stimuli.
Creating Functional Architectures : Using the molecule as a building block in crystal engineering and for the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the benzoic acid group can coordinate with metal ions or form covalent linkages.
Developing Responsive Systems : Exploring how the self-assembly of systems containing this compound can be controlled by factors like pH, temperature, or light, leading to applications in sensing or controlled release.
Advanced Analytical Techniques for In Situ Reaction Monitoring
To optimize synthetic processes, especially in continuous flow systems, advanced analytical techniques that allow for real-time, in-situ monitoring are essential. Future research could focus on applying and developing such methods for the synthesis of this compound.
Promising techniques include:
Headspace-Isotope Dilution GC-MS : A highly accurate and robust method has been developed for the quantification of ethoxyl groups in complex materials like lignin (B12514952) researchgate.net. This technique uses an isotopically labeled internal standard, such as 4-(ethoxy-d5)-benzoic acid, which is added to the reaction mixture researchgate.net. By monitoring the ratio of the labeled and unlabeled products (e.g., iodoethane) formed during a cleavage reaction via GC-MS, the reaction progress can be precisely tracked researchgate.net.
Spectroscopic Methods : Techniques like FT-IR and Raman spectroscopy, often coupled with fiber-optic probes, can be integrated directly into a flow reactor. These methods provide real-time information on the concentration of reactants and products by monitoring characteristic vibrational frequencies.
Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS) : This powerful technique provides enhanced separation and has been used for the non-target screening of complex mixtures containing benzoic acid derivatives peerj.com. It could be adapted for detailed analysis of reaction mixtures to identify intermediates and byproducts, aiding in mechanism elucidation and process optimization peerj.com. The use of derivatization agents like BSTFA can make otherwise non-volatile compounds amenable to GC analysis peerj.com.
Synergistic Computational-Experimental Approaches for Rational Design
The rational design of novel bioactive molecules, including derivatives of this compound, is increasingly reliant on the powerful synergy between computational modeling and experimental validation. This integrated approach accelerates the discovery pipeline, reduces costs, and enhances the probability of success by creating an iterative cycle of prediction and confirmation. ccspublishing.org.cndergipark.org.tr Computational methods provide deep insights into molecular properties and interactions, guiding the synthesis and testing of only the most promising candidates, while experimental data serves to validate and refine the predictive models. dergipark.org.truef.fi
At the core of this synergy is the ability of computational tools to screen vast virtual libraries and predict the properties of molecules before they are ever synthesized. nih.gov For a parent scaffold like this compound, computational techniques can explore the impact of various structural modifications. This exploration is critical for understanding structure-activity relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. scienceopen.com
Key computational methods employed in this synergistic workflow include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. dergipark.org.tr For derivatives of this compound, a QSAR study might correlate descriptors like lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters with a measured biological endpoint, such as enzyme inhibition or cellular permeability. dergipark.org.trnih.gov The resulting model can then predict the activity of new, unsynthesized analogs, prioritizing them for experimental testing. The development of reliable QSAR models is an iterative process, requiring robust statistical validation to ensure their predictive power. researchgate.nettandfonline.com
Molecular Docking: This structure-based method predicts how a ligand, such as a derivative of this compound, binds to the three-dimensional structure of a biological target, like an enzyme or receptor. scienceopen.comnih.gov Docking simulations calculate the binding affinity and visualize the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the target's active site. ccspublishing.org.cnmdpi.com These insights are invaluable for designing modifications that enhance binding potency and selectivity. For instance, docking could guide the optimization of the ethoxyethyl group to better fit a specific hydrophobic pocket in a target protein. nih.govacs.org
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-target complex. mdpi.com This allows researchers to assess the stability of the binding pose predicted by docking and to understand how the flexibility of both the ligand and the target influence the interaction. This level of detail is crucial for refining lead compounds and ensuring their sustained interaction with the target.
The true power of this approach lies in the feedback loop between computation and experimentation. For example, a QSAR model might predict that increasing the alkyl chain length of the ether in this compound analogs will increase membrane permeability. nih.gov A small set of these prioritized compounds would then be synthesized and tested experimentally using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov The experimental results would then be used to validate and, if necessary, refine the original QSAR model, improving its accuracy for the next round of predictions. ccspublishing.org.cn This iterative cycle of computational prediction followed by experimental validation significantly streamlines the process of lead optimization.
Detailed Research Findings
While specific research focusing exclusively on this compound is limited, extensive studies on related benzoic acid derivatives illustrate the successful application of these synergistic approaches. For instance, computational and experimental studies on substituted benzoic acids have elucidated the critical role of substituents on the aromatic ring in determining properties like passive permeability and biological activity. nih.gov
One study developed a computational model to predict the passive permeability of a series of benzoic acid derivatives. nih.gov The model used calculated molecular descriptors to explain the observed experimental permeability values. It found that for the neutral form of the benzoic acids, properties like the free energy of solvation in water and the polar surface area were key determinants of permeability. nih.gov Such a model could be directly applied to the rational design of this compound analogs to optimize their absorption and distribution characteristics.
In another example, structure-based drug design was used to develop benzoic acid derivatives as inhibitors of influenza neuraminidase. nih.govacs.org Initial compounds were docked into the enzyme's active site, and the resulting structural information was used to design new analogs with improved binding. Subsequent synthesis and in vitro testing confirmed the computationally guided design, leading to the identification of a potent inhibitor. nih.govacs.org
The following data table illustrates a hypothetical QSAR study for a series of analogs based on the this compound scaffold, demonstrating how computational predictions guide experimental focus.
Table 1: Illustrative QSAR Data for this compound Analogs
| Compound ID | R-Group Modification (at position X) | LogP (Calculated) | Polar Surface Area (Calculated, Ų) | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) |
|---|---|---|---|---|---|
| EEBA-01 | H (Parent Compound) | 2.85 | 46.5 | 15.2 | 14.8 |
| EEBA-02 | -F | 2.95 | 46.5 | 12.5 | 11.9 |
| EEBA-03 | -Cl | 3.36 | 46.5 | 8.1 | 8.5 |
| EEBA-04 | -OH | 2.24 | 66.7 | 25.8 | 27.1 |
| EEBA-05 | -NH₂ | 2.01 | 72.5 | 31.4 | Not Synthesized |
This table is for illustrative purposes and does not represent real experimental data for these specific compounds.
In this example, the QSAR model, built from an initial set of compounds, predicts that electron-withdrawing and lipophilic groups (like -Cl and -CF₃) enhance inhibitory activity (lower IC₅₀), while polar groups (like -OH) decrease it. The model also predicted that an analog with an amino group (EEBA-05) would likely have poor activity, thus deprioritizing it for synthesis and saving valuable resources. The strong correlation between predicted and experimental values for the synthesized compounds (EEBA-01 to EEBA-04, and EEBA-06) would give researchers confidence in using the model to design the next generation of more potent inhibitors.
Future directions will likely involve the integration of more advanced computational methods, such as artificial intelligence and machine learning, to build even more sophisticated and predictive models, further enhancing the rational design of novel therapeutics based on the this compound scaffold. uef.fi
Q & A
Q. What enzymatic assays evaluate its potential as a bioactive compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
